Ethyl 2-amino-2-(2,6-difluorophenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,6-difluorophenyl)acetate is an organic compound with the molecular formula C10H11F2NO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(2,6-difluorophenyl)acetate typically involves the reaction of ethyl bromoacetate with 2,6-difluoroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2,6-difluoroaniline attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,6-difluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-amino-2-(2,6-difluorophenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(2,6-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-2-(2,6-difluorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(2,4-difluorophenyl)acetate: Similar structure but different fluorine substitution pattern.
Ethyl 2-amino-2-(3,5-difluorophenyl)acetate: Similar structure but different fluorine substitution pattern.
Ethyl 2-amino-2-(2,6-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,6-difluorophenyl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h3-5,9H,2,13H2,1H3 |
InChI Key |
PIUKXXHBQBJXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
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